![molecular formula C8H16N2 B15309279 ({2-Azabicyclo[2.1.1]hexan-1-yl}methyl)dimethylamine](/img/structure/B15309279.png)
({2-Azabicyclo[2.1.1]hexan-1-yl}methyl)dimethylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dimethyl({[(1s,4s)-2-azabicyclo[211]hexan-1-yl]methyl})amine is a bicyclic amine compound characterized by its unique structure, which includes a 2-azabicyclo[211]hexane core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dimethyl({[(1s,4s)-2-azabicyclo[2.1.1]hexan-1-yl]methyl})amine typically involves the use of chiral starting materials to ensure the desired stereochemistry. One common method is the enantioselective construction of the 2-azabicyclo[2.1.1]hexane scaffold through a series of cyclization reactions. For example, the Diels-Alder reaction of furans with olefinic or acetylenic dienophiles can be employed to create the bicyclic structure .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Dimethyl({[(1s,4s)-2-azabicyclo[2.1.1]hexan-1-yl]methyl})amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the amine group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding nitroso or nitro compounds, while reduction can produce secondary or tertiary amines.
Scientific Research Applications
Dimethyl({[(1s,4s)-2-azabicyclo[2.1.1]hexan-1-yl]methyl})amine has several scientific research applications:
Chemistry: Used as a chiral ligand in asymmetric synthesis and catalysis.
Biology: Investigated for its potential as a building block in the synthesis of biologically active molecules.
Medicine: Explored for its role in drug development, particularly in the design of compounds with specific biological activities.
Industry: Utilized in the production of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of dimethyl({[(1s,4s)-2-azabicyclo[2.1.1]hexan-1-yl]methyl})amine involves its interaction with molecular targets through its amine group. This interaction can lead to the formation of covalent bonds or non-covalent interactions, such as hydrogen bonding or van der Waals forces. The specific pathways involved depend on the context of its application, such as catalysis or drug activity.
Comparison with Similar Compounds
Similar Compounds
7-Oxabicyclo[2.2.1]heptane: Known for its use in the synthesis of natural products and bioactive compounds.
8-Azabicyclo[3.2.1]octane: Central core of tropane alkaloids with various biological activities.
2,5-Diazabicyclo[2.2.1]heptane: Used as a chiral ligand and catalyst in asymmetric synthesis.
Uniqueness
Dimethyl({[(1s,4s)-2-azabicyclo[2.1.1]hexan-1-yl]methyl})amine is unique due to its specific bicyclic structure and the presence of the dimethylamine group, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable in specialized applications where other similar compounds may not be as effective.
Properties
Molecular Formula |
C8H16N2 |
|---|---|
Molecular Weight |
140.23 g/mol |
IUPAC Name |
1-(2-azabicyclo[2.1.1]hexan-1-yl)-N,N-dimethylmethanamine |
InChI |
InChI=1S/C8H16N2/c1-10(2)6-8-3-7(4-8)5-9-8/h7,9H,3-6H2,1-2H3 |
InChI Key |
CPVATKXOEFTSOY-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CC12CC(C1)CN2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


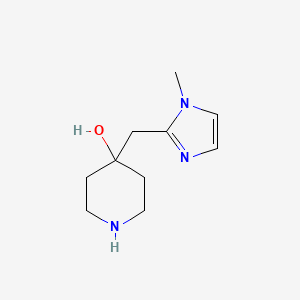

![Pentacyclo[7.3.1.1^{4,12}.0^{2,7}.0^{6,11}]tetradecan-3-aminehydrochloride](/img/structure/B15309212.png)
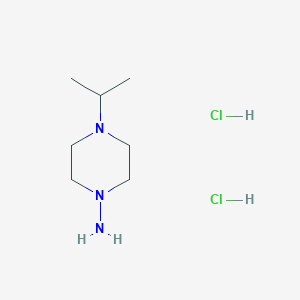
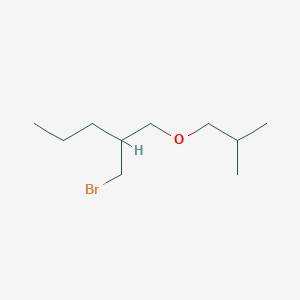
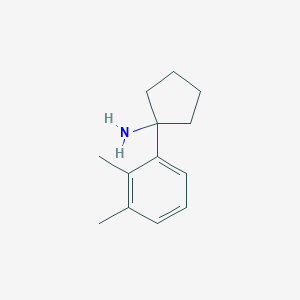

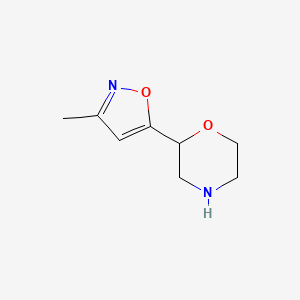
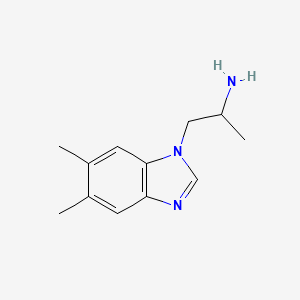
![5-Bromo-4-methylbenzo[d][1,3]dioxole](/img/structure/B15309256.png)
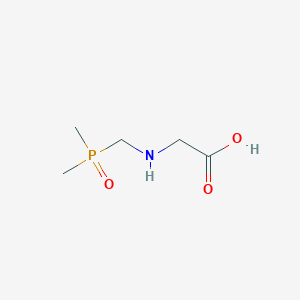

![4-(Imidazo[1,2-a]pyridin-2-yl)pyrrolidin-2-one](/img/structure/B15309266.png)
![7-Methoxy-4-azaspiro[2.5]octane](/img/structure/B15309269.png)
